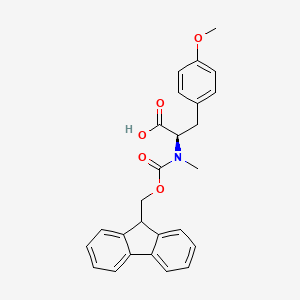

Fmoc-N-methyl-O-methyl-D-tyrosine

Übersicht

Beschreibung

Fmoc-N-methyl-O-methyl-D-tyrosine is a biochemical used for proteomics research . It has a molecular formula of C26H25NO5 and a molecular weight of 431.48 .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular structure of Fmoc-N-methyl-O-methyl-D-tyrosine consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a tyrosine molecule. The Fmoc group is a base-labile protecting group used in organic synthesis .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-N-methyl-O-methyl-D-tyrosine appears as a white powder . It is insoluble in water and petroleum ether, soluble in ethyl acetate, methanol, and DMF .Wissenschaftliche Forschungsanwendungen

Clinical Value in Neurological Imaging

Fmoc-N-methyl-O-methyl-D-tyrosine, while not directly mentioned, can be related to research involving tyrosine derivatives and analogs in medical and scientific research. One of the applications involves O-(2-[(18)F]-fluoroethyl)-L-tyrosine (FET) positron emission tomography (PET) in diagnosing and managing low-grade glioma (LGG). PET with amino acid tracers like FET, a tyrosine analog, offers advantages in brain tumor diagnosis by providing essential information on tumor metabolism. This method shows significant logistical advantages and comparable diagnostic information to widely used PET tracers, aiding in therapy monitoring and differentiating tumor recurrence from post-therapeutic changes (Rapp et al., 2013).

Advances in Leukemia Treatment

Research into tyrosine kinase inhibitors for acute myeloid leukemia (AML) demonstrates the importance of targeting specific mutations for treatment efficacy. FLT3 inhibitors, targeting a receptor tyrosine kinase, have shown clinical activity in patients with FLT3-mutant AML, although challenges remain with transient responses and resistance. Newer compounds like AC220 exhibit profound selectivity and potency, offering hope for substantial progress against AML (Fathi & Levis, 2011).

Tyrosine's Role in Disease and Therapy

A review of α-Methyl-p-Tyrosine, an inhibitor of catecholamine synthesis, highlights its clinical use in controlling hypertensive episodes and symptoms of catecholamine excess in conditions like phaeochromocytoma. This emphasizes the broader applications of tyrosine and its derivatives in managing diseases beyond cancer, including metabolic disorders where tyrosine's manipulation can significantly impact patient outcomes (Brogden et al., 1981).

Safety And Hazards

Zukünftige Richtungen

The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for the Fmoc/tBu approach. This highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids . Future research may focus on improving the efficiency and selectivity of these processes.

Eigenschaften

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHSGZVWEBYEIV-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-methyl-O-methyl-D-tyrosine | |

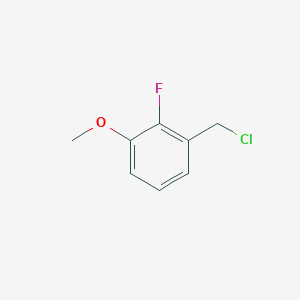

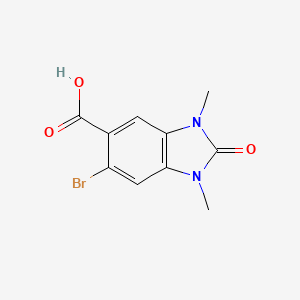

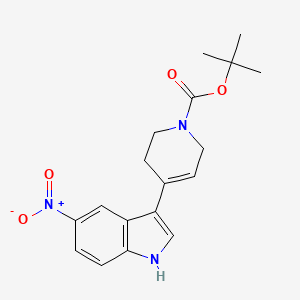

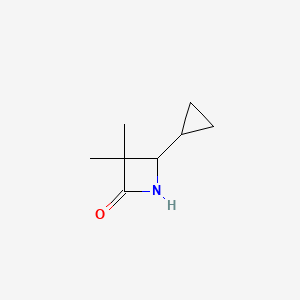

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

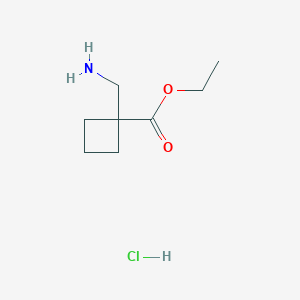

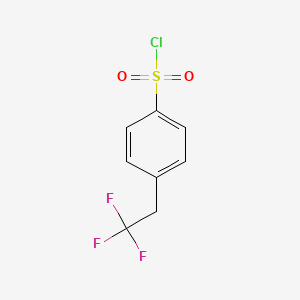

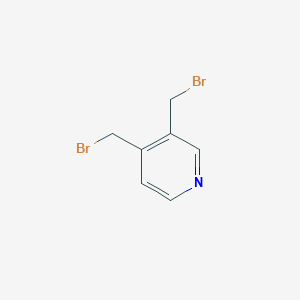

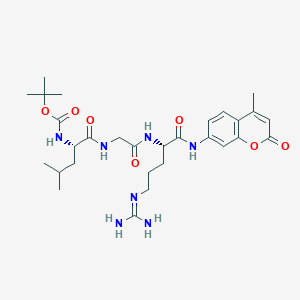

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1442794.png)

![2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1442804.png)

![N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1442811.png)